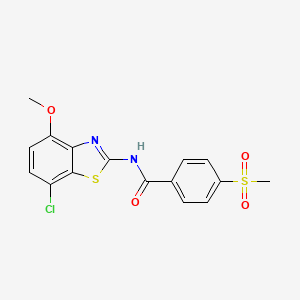

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S2/c1-23-12-8-7-11(17)14-13(12)18-16(24-14)19-15(20)9-3-5-10(6-4-9)25(2,21)22/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJURBGPRXXBWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide typically involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with 4-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide. For instance:

- Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa, HCT-116, and MCF-7. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation. For example, certain synthesized derivatives demonstrated IC50 values as low as 6–7 μM against HeLa cells .

- Mechanism of Action : The mechanism by which these compounds induce apoptosis in cancer cells has been investigated. Studies indicate that they may enhance caspase activity and induce morphological changes characteristic of apoptosis, thereby providing a pathway for potential therapeutic use in cancer treatment .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties:

- α-Glucosidase and Acetylcholinesterase Inhibition : Compounds derived from this structure have been tested for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of diabetes and Alzheimer's disease, respectively. The inhibition of α-glucosidase can help regulate blood sugar levels post-meal, while acetylcholinesterase inhibition is vital for enhancing cholinergic transmission in neurodegenerative conditions .

Antimicrobial Activity

The compound's derivatives have shown promising results in antimicrobial studies:

- Broad-Spectrum Activity : Various studies have reported that related sulfonamide derivatives possess antimicrobial activity against both bacterial and fungal strains. This broad-spectrum efficacy suggests potential applications in treating infections caused by resistant strains .

Summary Table of Applications

| Application Area | Specific Activities | Notable Findings |

|---|---|---|

| Anticancer Activity | Cytotoxicity against HeLa, HCT-116, MCF-7 | IC50 values as low as 6–7 μM |

| Apoptosis induction | Enhanced caspase activity observed | |

| Enzyme Inhibition | α-Glucosidase inhibition | Potential use in diabetes management |

| Acetylcholinesterase inhibition | Implications for Alzheimer's treatment | |

| Antimicrobial Activity | Effective against bacterial and fungal strains | Broad-spectrum efficacy noted |

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to four analogs (Table 1), highlighting substituent effects on physicochemical and biological properties.

Table 1. Structural Comparison of Key Analogs

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups

- The methanesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxy group in 41d. This may improve binding affinity to charged residues in target proteins (e.g., Ras GTPases) .

- Sulfonamide derivatives (e.g., 41d) exhibit reduced metabolic stability compared to sulfonyl-containing analogs due to susceptibility to enzymatic hydrolysis .

Lipophilicity and Solubility

- Bulky substituents (e.g., cyclopentane in BG14889) may improve target selectivity by restricting conformational flexibility but could lower solubility .

Tautomerism and Stability

- Compounds with sulfonyl groups (e.g., target compound) are less prone to tautomeric shifts compared to sulfonamide-thione analogs (e.g., triazole derivatives in ), which exist in equilibrium between thiol and thione forms. This stability is critical for maintaining consistent pharmacokinetic profiles .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H14ClN3O3S

- Molecular Weight : 315.79 g/mol

- CAS Number : 1215375-83-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites, disrupting essential biological pathways. This mechanism is crucial in its effectiveness against certain pathogens and cancer cells.

- Neurotransmitter Modulation : Research indicates that derivatives of benzothiazole compounds can modulate neurotransmitter levels, enhancing cognitive functions and potentially serving as nootropic agents. For instance, studies on related compounds have shown their ability to increase acetylcholine and serotonin levels in the brain .

Antiviral Activity

This compound has shown promising antiviral properties. Studies have indicated that similar benzothiazole derivatives exhibit broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B by increasing intracellular levels of antiviral proteins like APOBEC3G (A3G), which inhibit viral replication .

Antimicrobial Properties

Research on related benzothiazole compounds has demonstrated antimicrobial activity against various pathogens. These compounds have been screened for their efficacy against bacteria and fungi, showing significant inhibitory effects .

Anticancer Potential

The compound's ability to inhibit specific enzymes also suggests potential anticancer properties. By disrupting pathways essential for cancer cell proliferation, it may contribute to the development of new cancer therapies.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic pathways for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide, and how can purity be optimized during synthesis?

The synthesis typically involves coupling 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 4-methanesulfonylbenzoyl chloride under anhydrous conditions. Critical steps include:

- Coupling Reaction : Use of coupling agents like propylphosphonic anhydride (T3P) in dichloromethane (DCM) to form the amide bond .

- Purification : Column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures to isolate the product .

- Characterization : Confirm purity via HPLC (>95%) and structural identity via -NMR (e.g., δ 7.86 ppm for aromatic protons) and LC-MS (e.g., [M+H]+ at m/z 355.1) .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- NMR Spectroscopy : - and -NMR to confirm substituent positions and electronic environments (e.g., methoxy groups at δ ~3.7 ppm) .

- Mass Spectrometry : High-resolution LC-MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination using SHELX software, particularly for resolving stereochemistry in analogs .

Q. How can researchers validate the reproducibility of biological activity data (e.g., IC) for this compound?

- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition and cell viability) to cross-verify activity .

- Statistical Validation : Apply ANOVA or t-tests to compare replicates and ensure data consistency .

- Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to benchmark activity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported IC50_{50}50 values across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or target isoforms. Solutions include:

- Meta-Analysis : Compare data across studies using standardized normalization (e.g., Z-score transformation) .

- Kinetic Studies : Perform time-dependent inhibition assays to differentiate reversible vs. irreversible binding .

- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for specific isoforms .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's potency?

- Substituent Variation : Test analogs with modified methoxy, chloro, or sulfonyl groups to assess impact on activity (Table 1, ).

- Bioisosteric Replacement : Replace the methanesulfonyl group with sulfonamide or phosphonate groups to enhance solubility .

- Molecular Dynamics (MD) : Simulate ligand-target interactions to prioritize analogs with improved binding kinetics .

Q. What experimental designs are optimal for evaluating off-target effects in kinase inhibition studies?

- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization .

- Transcriptomics : RNA-seq to identify downstream pathways affected by off-target binding .

Q. How can in silico methods enhance the prediction of metabolic stability for this compound?

- ADMET Prediction : Tools like SwissADME to estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the benzothiazole ring) .

- Metabolite Identification : Use Schrödinger’s Metabolite Predictor to simulate Phase I/II metabolites .

- MD Simulations : Model interactions with cytochrome P450 enzymes to predict clearance rates .

Methodological Considerations

Q. What are best practices for handling crystallographic data of benzothiazole derivatives?

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve electron density ambiguities .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement .

- Validation : Check geometry with PLATON and R values to ensure model accuracy .

Q. How can researchers address low solubility in biological assays?

- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release .

Q. What statistical models are suitable for analyzing dose-response data in cytotoxicity studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC .

- Hill Slope Analysis : Assess cooperativity in target binding (slope >1 suggests positive cooperativity) .

- Bootstrap Resampling : Estimate confidence intervals for IC values to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.